N'-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
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Overview
Description
This compound is characterized by its unique structure, which includes a bromo-phenyl group, a triazole ring, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:
Formation of the Bromo-phenyl Intermediate: The initial step involves the bromination of a phenyl compound to introduce the bromo group. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Synthesis of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving an appropriate hydrazine derivative and a phenyl-substituted nitrile.
Coupling Reaction: The final step involves coupling the bromo-phenyl intermediate with the triazole derivative under basic conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with nucleophiles replacing the bromo group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The bromo-phenyl group and triazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The acetohydrazide moiety may also form hydrogen bonds with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
- **N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide
Uniqueness
The uniqueness of N’-[(E,2Z)-2-Bromo-3-phenyl-2-propenylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide lies in its specific combination of functional groups, which provides a distinct set of chemical properties and potential applications. The presence of the ethoxyphenyl group, in particular, may confer unique interactions with biological targets compared to similar compounds.
Properties
Molecular Formula |
C27H24BrN5O2S |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H24BrN5O2S/c1-2-35-24-15-13-23(14-16-24)33-26(21-11-7-4-8-12-21)31-32-27(33)36-19-25(34)30-29-18-22(28)17-20-9-5-3-6-10-20/h3-18H,2,19H2,1H3,(H,30,34)/b22-17-,29-18+ |
InChI Key |
CAFFUOLNXXBYED-QTPLVCRBSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC(=CC3=CC=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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